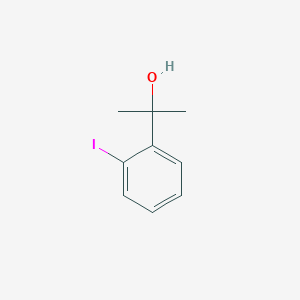

2-(2-Iodophenyl)propan-2-ol

Description

BenchChem offers high-quality 2-(2-Iodophenyl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Iodophenyl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-iodophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDCRUZWIKKVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467643 | |

| Record name | 2-(2-iodophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69352-05-2 | |

| Record name | 2-Iodo-α,α-dimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69352-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-iodophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 2-(2-Iodophenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Iodophenyl)propan-2-ol, a valuable tertiary alcohol and building block in organic synthesis. This document details the primary synthetic methodology, experimental protocols, and relevant chemical data to support its application in research and development.

Introduction

2-(2-Iodophenyl)propan-2-ol, with the CAS Number 69352-05-2, is an organic compound featuring a propan-2-ol group attached to an iodinated phenyl ring at the ortho position.[1] Its structure is notable for the steric bulk of the tertiary alcohol and the presence of an iodine atom, which can serve as a leaving group in various cross-coupling reactions or be utilized in the formation of hypervalent iodine reagents.[1] This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[1]

Synthetic Pathway: The Grignard Reaction

The most prevalent and efficient method for the synthesis of 2-(2-Iodophenyl)propan-2-ol is the Grignard reaction.[1] This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. For the synthesis of this specific tertiary alcohol, two primary retrosynthetic disconnections are plausible. However, the most direct and commonly employed route involves the reaction of a methylmagnesium halide with 2'-iodoacetophenone (B1295891).

The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for 2-(2-Iodophenyl)propan-2-ol via Grignard reaction.

Experimental Protocols

Materials:

-

2'-Iodoacetophenone

-

Magnesium turnings

-

Methyl iodide or Methyl bromide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

Part A: Preparation of Methylmagnesium Halide (Grignard Reagent)

-

All glassware must be rigorously dried in an oven and assembled under an inert atmosphere of nitrogen or argon to exclude moisture.

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

A solution of methyl iodide or methyl bromide in anhydrous diethyl ether or THF is prepared in the dropping funnel.

-

A small portion of the methyl halide solution is added to the magnesium turnings to initiate the reaction. Initiation may be indicated by a slight warming of the flask and the appearance of a cloudy solution. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has initiated, the remaining methyl halide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed.

Part B: Reaction with 2'-Iodoacetophenone

-

The prepared Grignard reagent is cooled in an ice bath.

-

A solution of 2'-iodoacetophenone in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to the stirred Grignard reagent. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure completion.

Part C: Workup and Purification

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 2-(2-Iodophenyl)propan-2-ol can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Data Presentation

The following table summarizes the key physicochemical and spectral data for 2-(2-Iodophenyl)propan-2-ol.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁IO | [1] |

| Molecular Weight | 262.09 g/mol | [1] |

| CAS Number | 69352-05-2 | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 121 °C | [2] |

| Density | 1.646 g/cm³ | [2] |

| Purity (typical) | ≥98% | [2] |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 7.98 (d), 7.64 (t), 7.34 (t), 6.91 (d), 2.62 (s, OH), 1.78 (s, 6H) | [3] |

Note: The provided ¹H NMR data is for the crude product and should be considered representative.

Safety Information

2-(2-Iodophenyl)propan-2-ol should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

The synthesis of 2-(2-Iodophenyl)propan-2-ol is reliably achieved through the Grignard reaction of 2'-iodoacetophenone with a methylmagnesium halide. This technical guide provides a foundational understanding of the synthetic methodology and a general experimental protocol. Researchers should optimize reaction conditions and purification techniques based on their specific laboratory settings and desired product purity. The provided data serves as a benchmark for the characterization of the final product.

References

An In-depth Technical Guide to the Physical Properties of 2-(2-Iodophenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Iodophenyl)propan-2-ol, a tertiary alcohol featuring an iodinated aromatic ring, is a key building block in organic synthesis.[1] Its unique electronic and steric properties, conferred by the bulky tert-alcohol group and the iodo-substituent, make it a valuable precursor in the synthesis of various pharmaceuticals, materials, and hypervalent iodine reagents.[1] This guide provides a comprehensive overview of the core physical properties of 2-(2-Iodophenyl)propan-2-ol, details the standard experimental methodologies for their determination, and presents logical workflows for its synthesis and characterization.

dot

References

An In-depth Technical Guide to 2-(2-Iodophenyl)propan-2-ol (CAS: 69352-05-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Iodophenyl)propan-2-ol, a versatile tertiary alcohol and key synthetic intermediate. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications, particularly in the preparation of hypervalent iodine reagents.

Chemical Properties and Data

2-(2-Iodophenyl)propan-2-ol is an organic compound characterized by a 2-iodophenyl group attached to a propan-2-ol moiety.[1] This structure, particularly the presence of an iodine atom and a tertiary alcohol, imparts unique reactivity, making it a valuable precursor in various organic transformations.[1] Its primary application lies in its role as a starting material for the synthesis of hypervalent iodine reagents, which are widely used in modern organic chemistry for their mild and selective oxidizing properties.[1]

Table 1: Physicochemical Properties of 2-(2-Iodophenyl)propan-2-ol

| Property | Value | Reference(s) |

| CAS Number | 69352-05-2 | [1][2] |

| Molecular Formula | C₉H₁₁IO | [1] |

| Molecular Weight | 262.09 g/mol | [1][3] |

| IUPAC Name | 2-(2-iodophenyl)propan-2-ol | [2] |

| Physical State | Liquid or brownish oil | [1][2] |

| Boiling Point | 121 °C | [2] |

| Relative Density | 1.646 | [2] |

| Solubility | Barely soluble in water; likely soluble in organic solvents like diethyl ether, dichloromethane (B109758), and acetonitrile (B52724). | [1] |

| Storage Conditions | 2–8°C, sealed in a dry, dark environment to prevent degradation. | [3][4] |

Table 2: Spectroscopic Data for 2-(2-Iodophenyl)propan-2-ol

| Spectrum | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ: 7.98 (d, J = 7.8 Hz, 1H), 7.65 (d, J = 7.8 Hz, 1H), 7.34 (t, J = 7.8 Hz, 1H), 6.91 (t, J = 7.8 Hz, 1H), 2.62 (bs, 1H), 1.78 (s, 6H). |

| ¹³C NMR (75 MHz, CDCl₃) | δ: 148.5, 142.7, 128.6, 128.2, 126.8, 93.2, 73.6, 29.8. |

| IR (neat) | 3400, 3056, 2974, 2929, 1581, 1560, 1459, 1424, 1365, 1328, 1264, 1231, 1171, 1048, 1004, 952, 856, 757 cm⁻¹. |

Key Applications in Synthesis

The primary utility of 2-(2-Iodophenyl)propan-2-ol is as a precursor for hypervalent iodine reagents. These reagents are favored in organic synthesis for their low toxicity and high selectivity in oxidation and fluorination reactions.[1] Specifically, it is a key starting material for a stable, crystalline trifluoromethylating agent, 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole, a type of Togni reagent.[1] This application is of high interest to drug development professionals for the introduction of trifluoromethyl groups, which can significantly enhance the metabolic stability and bioavailability of drug candidates.[5]

Due to its iodine content, this compound and its derivatives can also be used as labeling agents for tracing and positioning in biological studies.[1]

Caption: Synthetic workflow of 2-(2-Iodophenyl)propan-2-ol.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-(2-Iodophenyl)propan-2-ol and its subsequent conversion to a hypervalent iodine reagent.

3.1. Synthesis of 2-(2-Iodophenyl)propan-2-ol via Grignard Reaction [1]

This procedure describes the synthesis from methyl 2-iodobenzoate and methyl iodide.

-

Apparatus: A 250-mL three-necked, round-bottomed flask equipped with a reflux condenser, an argon inlet, a 50-mL dropping funnel, and a Teflon-coated magnetic stir bar. The glassware should be flame-dried under vacuum.

-

Reagents:

-

Magnesium turnings (9.43 g, 388 mmol)

-

Diethyl ether (anhydrous, 85 mL total)

-

Methyl iodide (17.3 mL, 278 mmol)

-

Methyl 2-iodobenzoate (32.8 g, 125 mmol)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Charge the flask with magnesium turnings and 25 mL of diethyl ether under an argon atmosphere.

-

Add a solution of methyl iodide in 25 mL of diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction, maintaining a gentle reflux.

-

After the addition is complete, allow the mixture to cool to room temperature.

-

In a separate 500-mL three-necked flask, prepare a solution of methyl 2-iodobenzoate in 150 mL of diethyl ether and cool it to 0 °C in an ice bath.

-

Transfer the prepared Grignard reagent supernatant to the solution of methyl 2-iodobenzoate via cannula over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(2-Iodophenyl)propan-2-ol as a brownish oil. The product can be used in the next step without further purification.

-

3.2. Synthesis of 1-Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole [1]

This two-step protocol converts 2-(2-Iodophenyl)propan-2-ol into a valuable trifluoromethylating agent.

-

Step A: Synthesis of 1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole

-

In a 100-mL two-necked, round-bottomed flask protected from light, dissolve crude 2-(2-Iodophenyl)propan-2-ol (18.9 g, 64.9 mmol, assuming 90% purity) in dichloromethane (60 mL) under an argon atmosphere and cool to 0 °C.

-

Add tert-butyl hypochlorite (B82951) (7.40 mL, 64.9 mmol) dropwise over 15 minutes.

-

Stir the mixture at 0 °C for 45 minutes, then at room temperature for 2 hours.

-

Remove the solvent under reduced pressure. Add pentane (B18724) (60 mL) and stir vigorously for 30 minutes to precipitate the product.

-

Collect the yellow crystals by filtration, wash with cold pentane, and dry under vacuum.

-

-

Step B: Synthesis of 1-Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole

-

In a 250-mL Schlenk flask under argon, charge potassium acetate (B1210297) (6.66 g, 67.9 mmol) and the chloro-iodane intermediate from the previous step.

-

Add anhydrous acetonitrile (100 mL) and stir for 1 hour at room temperature. Filter the mixture and wash the solid with acetonitrile.

-

Cool the resulting solution to -17 °C. Add (Trifluoromethyl)trimethylsilane (9.60 mL, 64.9 mmol), followed by a catalytic amount of tetra-n-butylammonium difluorotriphenylsilicate solution.

-

Stir the mixture for 16 hours at -17 °C, then warm to ambient temperature over several hours.

-

Remove the solvent under reduced pressure and add pentane to the residue. Filter the mixture through a pad of aluminum oxide.

-

Concentrate the filtrate to obtain the final product as a white solid.

-

Caption: Step-by-step experimental workflow.

Safety and Handling

2-(2-Iodophenyl)propan-2-ol is classified as harmful and an irritant.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[2]

It is also important to note that while the explosive properties of 2-(2-Iodophenyl)propan-2-ol have not been studied, related hypervalent iodine compounds can be thermally unstable and decompose exothermically.[1] Therefore, caution should be exercised when heating this compound or its derivatives.[1]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-(2-Iodophenyl)propan-2-ol | 69352-05-2 | Benchchem [benchchem.com]

- 4. 69352-05-2|2-(2-Iodophenyl)propan-2-ol|BLD Pharm [bldpharm.com]

- 5. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Iodophenyl)propan-2-ol: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and key applications of 2-(2-Iodophenyl)propan-2-ol. This tertiary alcohol serves as a valuable building block in organic synthesis, primarily as a precursor to hypervalent iodine reagents, which are powerful tools in modern chemistry.

Core Compound Properties

2-(2-Iodophenyl)propan-2-ol, with the CAS number 69352-05-2, is an organic compound featuring a tertiary alcohol attached to a 2-iodophenyl group.[1] This structure imparts unique steric and electronic properties that are foundational to its reactivity and utility in synthesis.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₁IO | [1] |

| Molecular Weight | 262.09 g/mol | [1][2] |

| IUPAC Name | 2-(2-iodophenyl)propan-2-ol | [2] |

| Physical State | Liquid | [2] |

| Boiling Point | 121°C | [2] |

| Relative Density | 1.646 | [2] |

| LogP | 2.832 | [2] |

| Storage | 2–8°C in a sealed, dry environment | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-(2-Iodophenyl)propan-2-ol. Below are the expected and reported spectral features.

¹H NMR Spectroscopy

A 300 MHz ¹H NMR spectrum of the crude product provides insight into the proton environments of the molecule. The aromatic protons are expected to appear in the range of δ 6.8-8.0 ppm, while the methyl protons will be significantly more upfield. A broad singlet corresponding to the hydroxyl proton is also anticipated.

Reported ¹H NMR Data (Crude Product, 300 MHz): The spectrum shows complex multiplets in the aromatic region (approximately δ 6.89-7.99 ppm) and a prominent singlet for the two methyl groups (approximately δ 1.78 ppm). A broad signal attributable to the hydroxyl proton is also present.[3]

¹³C NMR Spectroscopy

Based on the structure, 2-(2-Iodophenyl)propan-2-ol is expected to show distinct signals for the six aromatic carbons, the quaternary carbon bearing the hydroxyl group, and the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(2-Iodophenyl)propan-2-ol will exhibit characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the tertiary alcohol, with the broadening due to hydrogen bonding. C-H stretching vibrations from the aromatic ring and the methyl groups will appear around 3000-3100 cm⁻¹ and 2850-2975 cm⁻¹, respectively. The C-I stretching vibration is expected in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2-(2-Iodophenyl)propan-2-ol is expected to show a molecular ion peak (M⁺) at m/z 262. The fragmentation pattern would likely involve the loss of a methyl group (CH₃•) to form a stable tertiary carbocation, resulting in a significant peak at m/z 247. Another potential fragmentation pathway is the loss of a water molecule (H₂O), leading to a peak at m/z 244. Alpha-cleavage is a common fragmentation pattern for alcohols.[4]

Experimental Protocols

The primary synthetic route to 2-(2-Iodophenyl)propan-2-ol is through a Grignard reaction.[1] This compound is then often utilized as a precursor for the synthesis of hypervalent iodine reagents.

Synthesis of 2-(2-Iodophenyl)propan-2-ol via Grignard Reaction

This protocol is adapted from standard Grignard synthesis procedures for tertiary alcohols.

Materials:

-

Amyl nitrite

-

Diiodomethane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a solution of 2-iodoaniline in anhydrous diethyl ether to the dropping funnel. Add a small portion of the 2-iodoaniline solution to the magnesium to initiate the reaction. Once the reaction begins, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

-

Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise from the dropping funnel.

-

Workup: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with stirring.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation. The crude product can be purified by column chromatography or distillation under reduced pressure.

Experimental Workflow for Grignard Synthesis

Caption: Workflow for the synthesis of 2-(2-Iodophenyl)propan-2-ol.

Use as a Precursor to Hypervalent Iodine Reagents

2-(2-Iodophenyl)propan-2-ol is a key starting material for the synthesis of various hypervalent iodine(III) and iodine(V) reagents.[1] These reagents are prized for their mild and selective oxidizing properties, offering an environmentally benign alternative to many heavy metal-based oxidants.

Logical Relationship: From Precursor to Application

Caption: Synthetic utility of 2-(2-Iodophenyl)propan-2-ol.

Biological Activity and Relevance in Drug Development

While 2-(2-Iodophenyl)propan-2-ol itself is not reported to have significant direct biological activity, its role as a precursor to hypervalent iodine reagents makes it relevant to drug development. These reagents are used to perform complex oxidative transformations necessary for the synthesis of pharmaceutically active molecules.

Furthermore, the introduction of an iodophenyl moiety can be a strategic element in drug design. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity and selectivity of a ligand for its biological target.[5] Although no specific signaling pathways have been identified for 2-(2-Iodophenyl)propan-2-ol, iodinated compounds, in general, are known to interact with various biological systems. For instance, some halogenated phenolic compounds have been shown to interact with thyroid hormone receptors and inhibit deiodinase activity, thereby affecting thyroid hormone homeostasis.[6][7]

The primary value of 2-(2-Iodophenyl)propan-2-ol in a drug development context lies in its utility as a synthetic tool. The efficient and selective reactions enabled by the hypervalent iodine reagents derived from this precursor are instrumental in the construction of complex molecular architectures found in many modern therapeutics.

Conclusion

2-(2-Iodophenyl)propan-2-ol is a valuable and versatile chemical intermediate. Its well-defined structure and predictable reactivity, particularly in the formation of Grignard reagents, make it a reliable starting material. Its primary importance lies in its role as a precursor to a range of hypervalent iodine reagents, which have become indispensable tools in organic synthesis. For researchers and professionals in drug development, understanding the properties and synthetic applications of 2-(2-Iodophenyl)propan-2-ol provides access to powerful methods for the construction of novel and complex molecular entities with therapeutic potential.

References

- 1. 2-(2-Iodophenyl)propan-2-ol | 69352-05-2 | Benchchem [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. orgsyn.org [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Halogenated Phenolic Contaminants Inhibit the In Vitro Activity of the Thyroid-Regulating Deiodinases in Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(2-Iodophenyl)propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Iodophenyl)propan-2-ol, a key intermediate in various synthetic applications. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(2-Iodophenyl)propan-2-ol.

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.98 | d | 1H | Ar-H |

| 7.64 | t | 1H | Ar-H |

| 7.34 | d | 1H | Ar-H |

| 6.92 | t | 1H | Ar-H |

| 2.62 | s | 1H | -OH |

| 1.78 | s | 6H | 2 x -CH₃ |

Note: Data is interpreted from a spectrum of the crude material and may not represent the pure compound with complete accuracy.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~148 | Ar-C-I |

| ~139 | Ar-C |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~95 | Ar-C-C(CH₃)₂OH |

| ~75 | -C(OH) |

| ~32 | -CH₃ |

Note: This data is predicted based on the analysis of similar compounds and requires experimental verification.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~1150 | C-O stretch (tertiary alcohol) |

| ~750 | C-I stretch |

Note: This data is predicted based on characteristic infrared absorption frequencies and requires experimental verification.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 262.09 | [M]⁺ (Molecular Ion) |

| 247 | [M - CH₃]⁺ |

| 244 | [M - H₂O]⁺ |

| 135 | [M - I]⁺ |

| 117 | [C₉H₉]⁺ |

Note: This data is predicted based on the molecular weight and expected fragmentation patterns and requires experimental verification.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of 2-(2-Iodophenyl)propan-2-ol are provided below.

Synthesis of 2-(2-Iodophenyl)propan-2-ol via Grignard Reaction

A common method for the synthesis of 2-(2-Iodophenyl)propan-2-ol is through a Grignard reaction.[2]

Materials:

-

1-Iodo-2-bromobenzene

-

Magnesium turnings

-

Dry diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed.

-

A solution of 1-iodo-2-bromobenzene in dry diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating if necessary.

-

After the formation of the Grignard reagent is complete, the reaction mixture is cooled in an ice bath.

-

A solution of acetone in dry diethyl ether is added dropwise to the Grignard reagent with vigorous stirring.

-

The reaction mixture is then stirred at room temperature for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 2-(2-Iodophenyl)propan-2-ol can be purified by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of 2-(2-Iodophenyl)propan-2-ol is dissolved in deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR: The spectrum is typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹³C NMR: The ¹³C NMR spectrum is recorded using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride or potassium bromide plates. Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform) can be used.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.

-

Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different ions as a function of their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 2-(2-Iodophenyl)propan-2-ol.

Caption: Workflow for the synthesis and spectroscopic characterization of 2-(2-Iodophenyl)propan-2-ol.

References

Reactivity of the Hydroxyl Group in 2-(2-Iodophenyl)propan-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group in 2-(2-Iodophenyl)propan-2-ol, a versatile tertiary benzylic alcohol. Due to its unique structural features, including a sterically hindered tertiary alcohol and an ortho-iodinated phenyl ring, this compound exhibits distinct reactivity patterns. This document explores key reactions of the hydroxyl group, namely esterification and oxidation, as well as the synthetically valuable intramolecular cyclization facilitated by the iodo-substituent. While specific quantitative data and detailed protocols for 2-(2-Iodophenyl)propan-2-ol are not extensively documented in publicly available literature, this guide provides representative methodologies and data from closely analogous systems. The aim is to equip researchers with the foundational knowledge to effectively utilize this chemical building block in organic synthesis and drug discovery endeavors.

Introduction

2-(2-Iodophenyl)propan-2-ol is a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications.[1] Its structure, featuring a tertiary alcohol, imparts significant steric hindrance around the hydroxyl group, influencing its reactivity. Furthermore, the presence of an iodine atom on the ortho position of the phenyl ring serves as a versatile functional handle for various cross-coupling and cyclization reactions.[1] This guide focuses on the chemical transformations of the hydroxyl group and its interplay with the ortho-iodo substituent.

Reactivity of the Hydroxyl Group

The tertiary nature of the hydroxyl group in 2-(2-Iodophenyl)propan-2-ol dictates its reactivity, particularly in comparison to primary and secondary alcohols. The absence of a hydrogen atom on the carbinol carbon renders it resistant to standard oxidation conditions. Esterification and etherification reactions are feasible but often require specific reagents to overcome the steric hindrance.

Esterification

The esterification of tertiary alcohols like 2-(2-Iodophenyl)propan-2-ol is often challenging under classical Fischer esterification conditions due to steric hindrance and the potential for elimination side reactions under acidic conditions. More effective methods typically involve the use of coupling agents that activate the carboxylic acid.

One of the most reliable methods for esterifying sterically hindered alcohols is the Steglich esterification . This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[2] The reaction proceeds under mild, neutral conditions, which minimizes side reactions.[2]

Table 1: Representative Data for Steglich Esterification of Sterically Hindered Alcohols

| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Benzoic Acid | tert-Butanol | DCC | DMAP | CH₂Cl₂ | 3 | 90 | |

| Phenylacetic Acid | 1-Adamantanol | DCC | DMAP | CH₂Cl₂ | 5 | 85 | Adapted from[2] |

| Acetic Acid | 2-Methyl-2-butanol | DIC | DMAP | CH₂Cl₂ | 4 | 88 | Adapted from[2] |

Oxidation

The oxidation of tertiary alcohols is generally not feasible under standard conditions because they lack a hydrogen atom on the carbon atom bearing the hydroxyl group. Reagents like potassium dichromate(VI) in dilute sulfuric acid will not oxidize tertiary alcohols.[3]

However, under harsh conditions, certain strong oxidizing agents might lead to cleavage of carbon-carbon bonds. For practical synthetic purposes, the hydroxyl group of 2-(2-Iodophenyl)propan-2-ol is considered non-oxidizable to a ketone or carboxylic acid. Milder, more specialized reagents like the Dess-Martin periodinane (DMP) are also primarily used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[4][5] While there is no specific literature on the reaction of DMP with 2-(2-Iodophenyl)propan-2-ol, it is expected to be unreactive under standard conditions.

Intramolecular Cyclization: A Key Transformation

A significant aspect of the reactivity of 2-(2-Iodophenyl)propan-2-ol is its propensity to undergo intramolecular cyclization, driven by the presence of the ortho-iodo group. This transformation is typically achieved via a palladium-catalyzed intramolecular Heck reaction. The reaction proceeds through the formation of an organopalladium intermediate which then undergoes an intramolecular insertion with a suitably positioned unsaturated bond. In the case of 2-(2-Iodophenyl)propan-2-ol, prior dehydration of the tertiary alcohol to form an isopropenyl group is a plausible pathway to generate the necessary alkene for the Heck cyclization, leading to the formation of a dihydrobenzofuran derivative.

Table 2: Representative Data for Intramolecular Heck Cyclization of o-Iodoaryl Compounds

| Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-Iodo-1-(prop-1-en-2-yl)benzene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12 | 2-Methyl-1H-indene | 85 | Adapted from[3] |

| 1-Allyl-2-iodobenzene | Pd(OAc)₂ | - | NaHCO₃ | DMF | 80 | 24 | 3-Methyl-2,3-dihydro-1H-indene | 92 | Adapted from[3] |

| N-allyl-2-iodoaniline | Pd(OAc)₂ | P(o-tol)₃ | Ag₂CO₃ | Toluene | 110 | 18 | 3-Methylindoline | 78 | Adapted from[6] |

Experimental Protocols

The following are detailed, representative experimental protocols adapted from literature for analogous systems, which can serve as a starting point for the transformation of 2-(2-Iodophenyl)propan-2-ol. Researchers should optimize these conditions for the specific substrate.

Steglich Esterification of 2-(2-Iodophenyl)propan-2-ol (Representative Protocol)

-

To a solution of 2-(2-Iodophenyl)propan-2-ol (1.0 eq.), the desired carboxylic acid (1.1 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (B109758) (CH₂Cl₂), add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.[7]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ester.

Intramolecular Heck Cyclization of 2-(2-Iodophenyl)propan-2-ol (Representative Protocol)

This protocol assumes in-situ dehydration to form the corresponding alkene.

-

To a solution of 2-(2-Iodophenyl)propan-2-ol (1.0 eq.) in a suitable solvent such as DMF or toluene, add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 10 mol%), and a base (e.g., Et₃N, 2.0 eq.).[8]

-

Degas the reaction mixture and heat under an inert atmosphere at 80-120 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the cyclized product, likely 2,2-dimethyl-2,3-dihydrobenzofuran.[9]

Visualizations of Reaction Mechanisms and Workflows

Reaction Mechanisms

Caption: Mechanism of Steglich Esterification.

Caption: Plausible mechanism for Intramolecular Heck Cyclization.

Logical Workflow in Drug Discovery

Caption: Hypothetical workflow for drug discovery using the target scaffold.

Conclusion

2-(2-Iodophenyl)propan-2-ol is a synthetically useful building block whose reactivity is dominated by its sterically hindered tertiary hydroxyl group and the presence of an ortho-iodo substituent. While the hydroxyl group is resistant to standard oxidation, it can undergo esterification with appropriate activating agents. The most significant utility of this compound lies in its potential for intramolecular cyclization via palladium catalysis, offering a route to dihydrobenzofuran derivatives. The information and representative protocols provided in this guide are intended to serve as a valuable resource for researchers in designing synthetic strategies and exploring the potential of this molecule in various applications, particularly in the field of drug discovery. Further experimental investigation is warranted to establish optimized conditions and quantitative yields for the reactions of this specific substrate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 6. Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2-(2-Iodophenyl)propan-2-ol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of the synthesis of 2-(2-iodophenyl)propan-2-ol, a tertiary alcohol, through the Grignard reaction. This synthesis is a cornerstone reaction in organic chemistry, pivotal for creating carbon-carbon bonds. The document outlines the core reaction mechanism, detailed experimental protocols, potential side reactions, and troubleshooting strategies to guide researchers in achieving optimal yields and purity.

Core Reaction Mechanism

The synthesis of 2-(2-iodophenyl)propan-2-ol via the Grignard reaction is a two-step process. The first step involves the formation of an organometallic compound, the Grignard reagent. The second step is the nucleophilic addition of this reagent to a carbonyl compound, in this case, a ketone, to form the desired tertiary alcohol after an acidic workup.[1][2]

Step 1: Formation of 2-Iodophenylmagnesium Halide

The Grignard reagent is prepared by reacting an aryl halide, such as 1-bromo-2-iodobenzene (B155775) or 1,2-diiodobenzene, with magnesium metal turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF).[2][3] The ether solvent is crucial as it solvates and stabilizes the Grignard reagent as it forms.[3] The reaction is initiated by the oxidative insertion of magnesium into the carbon-halogen bond. Given the higher reactivity of the carbon-bromine bond compared to the carbon-iodine bond, 1-bromo-2-iodobenzene is a suitable starting material to selectively form 2-iodophenylmagnesium bromide.

Step 2: Nucleophilic Addition to Acetone (B3395972)

The generated Grignard reagent is a potent nucleophile and a strong base.[1] It readily attacks the electrophilic carbonyl carbon of acetone. This nucleophilic addition results in the formation of a tetravalent magnesium alkoxide intermediate.

Step 3: Protonation

The final step is the hydrolysis of the magnesium alkoxide salt. This is typically achieved by adding a mild acid, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), to protonate the alkoxide and yield the final product, 2-(2-iodophenyl)propan-2-ol.[4][5] Using a mild acid is critical to prevent the acid-catalyzed dehydration of the tertiary alcohol product into an alkene.[3][5]

Caption: Logical flow of the Grignard reaction for 2-(2-Iodophenyl)propan-2-ol synthesis.

Detailed Experimental Protocol

This protocol is a generalized procedure adapted from standard methods for synthesizing tertiary alcohols via Grignard reactions.[3][4][6] All glassware must be rigorously dried in an oven or by flame-drying under an inert atmosphere to prevent moisture from quenching the highly reactive Grignard reagent.[3]

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mol) |

| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.110 |

| 1-Bromo-2-iodobenzene | C₆H₄BrI | 282.90 | 28.3 g | 0.100 |

| Iodine | I₂ | 253.81 | 1 crystal | - |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |

| Acetone (anhydrous) | C₃H₆O | 58.08 | 6.4 g (8.1 mL) | 0.110 |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 100 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Procedure

-

Apparatus Setup : A three-necked, round-bottom flask is equipped with a reflux condenser (topped with a drying tube or nitrogen inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware is flame-dried under a stream of dry nitrogen.

-

Grignard Reagent Formation :

-

Place the magnesium turnings and a small crystal of iodine (as an activator) into the reaction flask.[4][5]

-

Prepare a solution of 1-bromo-2-iodobenzene in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add approximately 10 mL of the aryl halide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change (cloudiness, brownish tint) and gentle refluxing of the ether.[7] Gentle heating may be required if the reaction does not start.[3]

-

Once initiated, add the remaining aryl halide solution dropwise at a rate sufficient to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone :

-

Cool the flask containing the Grignard reagent to 0 °C using an ice bath.

-

Add a solution of anhydrous acetone in 25 mL of anhydrous diethyl ether to the dropping funnel.

-

Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C to control the exothermic reaction.[4] A precipitate will form.[3]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

-

-

Workup and Purification :

-

Carefully pour the reaction mixture into a separate beaker containing 100 mL of cold, saturated aqueous ammonium chloride solution with vigorous stirring.

-

Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Combine all organic layers and wash with brine (saturated NaCl solution).

-

Dry the combined organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Caption: Step-by-step experimental workflow for the synthesis of 2-(2-Iodophenyl)propan-2-ol.

Troubleshooting and Side Reactions

A successful Grignard synthesis requires meticulous attention to anhydrous conditions and temperature control. Several side reactions can occur, potentially lowering the yield and purity of the final product.

| Issue / Side Reaction | Cause | Prevention and Mitigation Strategy |

| Low or No Yield | Presence of water or protic impurities quenches the Grignard reagent.[3] | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents.[3][4] |

| Reaction Fails to Initiate | Magnesium turnings have an inactive oxide layer. | Activate magnesium by adding a crystal of iodine, a few drops of 1,2-dibromoethane, or by gentle heating.[4][5] |

| Formation of Biphenyl Derivative | Coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling).[5] | Add the aryl halide solution slowly and dropwise to the magnesium to maintain a low concentration of halide. Avoid excessively high temperatures.[3][5] |

| Formation of Benzene | Reaction of the Grignard reagent with trace amounts of water.[3][5] | Maintain strict anhydrous conditions throughout the experiment.[3] |

| Formation of Alkene | Acid-catalyzed dehydration of the tertiary alcohol product during workup.[3][5] | Use a mild acidic workup, such as saturated aqueous NH₄Cl solution, instead of strong acids like H₂SO₄ or HCl.[4][5] Avoid excessive heating during workup and distillation. |

Conclusion

The Grignard reaction is a powerful and efficient method for the synthesis of 2-(2-iodophenyl)propan-2-ol. Success hinges on the careful execution of the experimental protocol, with a primary focus on maintaining anhydrous conditions to protect the highly reactive Grignard reagent. By understanding the core mechanism and being cognizant of potential side reactions and troubleshooting strategies, researchers can reliably synthesize this valuable tertiary alcohol for applications in pharmaceutical development and complex organic synthesis.

References

Solubility Profile of 2-(2-Iodophenyl)propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Iodophenyl)propan-2-ol in various organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on the qualitative solubility profile derived from the compound's molecular structure and established principles of organic chemistry. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility.

Core Tenets of 2-(2-Iodophenyl)propan-2-ol Solubility

2-(2-Iodophenyl)propan-2-ol (CAS No: 69352-05-2) is a tertiary alcohol with a molecular formula of C₉H₁₁IO and a molecular weight of 262.09 g/mol .[1][2] Its structure, featuring a polar tertiary alcohol group and a large, non-polar iodophenyl group, governs its solubility behavior. The hydroxyl (-OH) group is capable of acting as a hydrogen bond donor and acceptor, suggesting favorable interactions with polar solvents. Conversely, the bulky, hydrophobic iodophenyl ring promotes solubility in non-polar or weakly polar organic solvents. The principle of "like dissolves like" is central to understanding its solubility profile.[3]

The synthesis of 2-(2-Iodophenyl)propan-2-ol is often achieved through a Grignard reaction utilizing diethyl ether as the solvent, which indicates good solubility in ethers.[1] A comparative analysis with a structurally related compound, 2-(3,5-Dimethoxyphenyl)propan-2-ol, which exhibits enhanced solubility in polar solvents due to its methoxy (B1213986) groups, suggests that the iodo-substituent in 2-(2-Iodophenyl)propan-2-ol contributes to a more non-polar character, potentially limiting its solubility in highly polar solvents.[1]

Predicted Solubility in Common Organic Solvents

The following table summarizes the expected qualitative solubility of 2-(2-Iodophenyl)propan-2-ol in a range of common organic solvents, based on its structural characteristics and general solubility principles.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The hydroxyl group can form hydrogen bonds with the solvent, but the large non-polar iodophenyl group may limit high solubility.[4][5] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Soluble | These solvents can act as hydrogen bond acceptors and have moderate polarity, effectively solvating both the polar and non-polar regions of the molecule. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Soluble to Highly Soluble | The non-polar iodophenyl group will have strong van der Waals interactions with these solvents. Solubility in diethyl ether is confirmed by its use in the compound's synthesis.[1][3] |

Experimental Protocol for Solubility Determination

This section provides a detailed gravimetric method for determining the quantitative solubility of 2-(2-Iodophenyl)propan-2-ol in a specific organic solvent at a given temperature.

Objective: To determine the saturation solubility of 2-(2-Iodophenyl)propan-2-ol in a selected organic solvent.

Materials:

-

2-(2-Iodophenyl)propan-2-ol (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Micropipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(2-Iodophenyl)propan-2-ol to a series of scintillation vials. The excess solid should be clearly visible.

-

Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 1.0 mL) of the supernatant from the clear region of the solution using a micropipette.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Place the evaporation dishes in a fume hood or a vacuum oven at a temperature that facilitates solvent evaporation without degrading the solute.

-

Allow the solvent to evaporate completely, leaving behind the dissolved 2-(2-Iodophenyl)propan-2-ol as a residue.

-

-

Mass Determination and Calculation:

-

Once the solvent has completely evaporated, re-weigh the evaporation dish containing the solute residue.

-

Calculate the mass of the dissolved 2-(2-Iodophenyl)propan-2-ol by subtracting the initial weight of the empty dish.

-

The solubility can be expressed in various units, such as g/L or mg/mL, using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant collected (L))

-

-

Data Analysis:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Calculate the mean solubility and the standard deviation.

-

Visualizing Solubility Principles and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts related to the solubility of 2-(2-Iodophenyl)propan-2-ol and the experimental workflow for its determination.

References

The Synthetic Keystone: A Technical Guide to 2-(2-Iodophenyl)propan-2-ol for Drug Discovery and Development

For researchers, scientists, and drug development professionals, 2-(2-iodophenyl)propan-2-ol stands as a pivotal building block in the synthesis of novel therapeutics. This in-depth technical guide provides a comprehensive overview of its chemical suppliers, detailed experimental protocols for its synthesis, and explores its application in the development of bioactive molecules, offering a roadmap for its effective utilization in the pharmaceutical landscape.

Sourcing and Procurement: A Comparative Analysis of Chemical Suppliers

The accessibility and quality of starting materials are paramount in any research and development endeavor. 2-(2-Iodophenyl)propan-2-ol (CAS No. 69352-05-2) is available from a range of chemical suppliers, each offering varying purities, quantities, and pricing. To facilitate informed procurement decisions, the following table summarizes the offerings from prominent vendors.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Benchchem | B1313319 | Not Specified | Inquire | Inquire |

| Sunway Pharm Ltd | CB69764 | 97% | 1g, 5g | $239.00 (1g), $717.00 (5g) |

| Fluorochem | F689860 | 98% | 250mg, 1g, 5g | £30.00 (250mg), £68.00 (1g), £224.00 (5g) |

| Sigma-Aldrich (Ambeed) | AMBH95E07F35 | 95% | Not Specified | Inquire |

| BLDpharm | BD1313319 | Not Specified | Inquire | Inquire |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. Purity levels are as stated by the supplier and may require independent verification.

Synthetic Protocol: The Grignard Reaction for 2-(2-Iodophenyl)propan-2-ol

The most common and efficient method for the synthesis of 2-(2-iodophenyl)propan-2-ol is the Grignard reaction. This organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or aldehyde. In this case, 2-iodophenylmagnesium bromide is reacted with acetone (B3395972).

Experimental Procedure:

Materials:

-

2-Iodobenzoyl chloride

-

Aniline

-

Triethylamine

-

Dichloromethane (DCM)

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Acetone, anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flasks (three-necked)

-

Reflux condenser

-

Dropping funnel (pressure-equalizing)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step 1: Preparation of 2-Iodophenylmagnesium Bromide (Grignard Reagent)

-

All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas (Nitrogen or Argon) to exclude moisture.

-

Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.

-

Add a small crystal of iodine to the flask. The iodine acts as an indicator and helps to initiate the reaction by activating the magnesium surface.

-

In the dropping funnel, prepare a solution of 2-iodobromobenzene in anhydrous diethyl ether or THF.

-

Add a small portion of the 2-iodobromobenzene solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining 2-iodobromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Step 2: Reaction with Acetone

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

In the dropping funnel, prepare a solution of anhydrous acetone in anhydrous diethyl ether or THF.

-

Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. A precipitate will form upon addition.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield 2-(2-iodophenyl)propan-2-ol as a solid or semi-solid.

Application Notes and Protocols for 2-(2-Iodophenyl)propan-2-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Iodophenyl)propan-2-ol is a versatile tertiary alcohol and building block in organic synthesis. Its utility stems from the presence of two key functional groups: an aryl iodide and a tertiary alcohol. The aryl iodide moiety serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The tertiary alcohol can be a precursor for the formation of a stable carbocation, facilitating intramolecular cyclization reactions to generate heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing 2-(2-Iodophenyl)propan-2-ol, including the Heck reaction, Sonogashira coupling, and a proposed intramolecular cyclization for the synthesis of benzofurans.

Introduction

2-(2-Iodophenyl)propan-2-ol is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The ortho-disposed iodide and propan-2-ol substituents offer unique reactivity, allowing for sequential or tandem reactions to construct complex molecular architectures. This document outlines its application in several cornerstone reactions of modern organic synthesis.

Physicochemical Properties

| Property | Value |

| CAS Number | 69352-05-2 |

| Molecular Formula | C₉H₁₁IO |

| Molecular Weight | 262.09 g/mol |

| Appearance | Liquid |

| Storage | Store at 2-8°C in a dry, dark place |

Key Synthetic Applications & Protocols

Palladium-Catalyzed Heck Reaction

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes. 2-(2-Iodophenyl)propan-2-ol can be effectively coupled with various olefins, such as n-butyl acrylate (B77674), to yield substituted cinnamate (B1238496) derivatives.

Reaction Scheme:

Caption: General scheme for the Heck reaction of 2-(2-Iodophenyl)propan-2-ol.

Experimental Protocol:

A flame-dried Schlenk flask is charged with 2-(2-Iodophenyl)propan-2-ol (1.0 mmol, 262 mg), palladium(II) acetate (B1210297) (0.02 mmol, 4.5 mg), and triphenylphosphine (B44618) (0.04 mmol, 10.5 mg). The flask is evacuated and backfilled with argon three times. Anhydrous dimethylformamide (DMF, 5 mL) and triethylamine (B128534) (Et₃N, 2.0 mmol, 0.28 mL) are added via syringe. The mixture is stirred for 10 minutes at room temperature, followed by the addition of n-butyl acrylate (1.5 mmol, 0.21 mL). The reaction mixture is then heated to 100 °C and stirred for 12-24 hours, monitoring by TLC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (3 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Quantitative Data Summary (Representative):

| Entry | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | n-Butyl Acrylate | 2 | Et₃N | DMF | 100 | 18 | 85 |

| 2 | Styrene | 2 | K₂CO₃ | DMAc | 110 | 24 | 78 |

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of arylalkynes, which are precursors to many complex molecules.

Reaction Scheme:

Caption: General scheme for the Sonogashira coupling of 2-(2-Iodophenyl)propan-2-ol.

Experimental Protocol:

To a dried Schlenk flask under an argon atmosphere, add 2-(2-Iodophenyl)propan-2-ol (1.0 mmol, 262 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg). Add anhydrous tetrahydrofuran (B95107) (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL). The mixture is stirred at room temperature for 15 minutes. Phenylacetylene (1.2 mmol, 0.13 mL) is then added dropwise via syringe. The reaction is stirred at room temperature for 6-12 hours, with progress monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (20 mL) and washed with saturated aqueous ammonium (B1175870) chloride (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Quantitative Data Summary (Representative):

| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp | Time (h) | Yield (%) |

| 1 | Phenylacetylene | 2 | 4 | Et₃N | THF | rt | 8 | 92 |

| 2 | 1-Hexyne | 2 | 4 | Piperidine | DMF | 50 °C | 6 | 88 |

Intramolecular Cyclization to Benzofurans

The tertiary alcohol in 2-(2-Iodophenyl)propan-2-ol can undergo dehydration to form a propene intermediate. This can be followed by an intramolecular Heck-type reaction or other palladium-catalyzed cyclizations to form substituted benzofurans, which are important heterocyclic motifs in medicinal chemistry.

Proposed Synthetic Pathway:

Caption: Proposed pathway for the synthesis of a benzofuran (B130515) derivative.

Experimental Protocol (Proposed):

Step 1: Dehydration In a round-bottom flask, 2-(2-Iodophenyl)propan-2-ol (1.0 mmol, 262 mg) is dissolved in toluene (B28343) (10 mL). A catalytic amount of concentrated sulfuric acid (2-3 drops) is added. The flask is equipped with a Dean-Stark apparatus and a reflux condenser. The mixture is heated to reflux and the removal of water is monitored. After complete dehydration (monitored by TLC or GC-MS), the reaction is cooled, neutralized with saturated sodium bicarbonate solution, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to give the crude intermediate, 1-iodo-2-(prop-1-en-2-yl)benzene.

Step 2: Intramolecular Cyclization The crude intermediate from Step 1 is dissolved in anhydrous DMF (10 mL) in a Schlenk flask. Palladium(II) acetate (0.05 mmol, 11.2 mg), triphenylphosphine (0.1 mmol, 26.2 mg), and potassium carbonate (2.0 mmol, 276 mg) are added. The flask is purged with argon and the mixture is heated to 120 °C for 12 hours. After cooling, the mixture is diluted with diethyl ether (30 mL) and filtered through a pad of Celite. The filtrate is washed with water (3 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, and concentrated. The product, 2,2-dimethyl-2,3-dihydrobenzo[b]furan, is purified by column chromatography.

Expected Outcome:

This two-step, one-pot procedure is expected to provide the desired benzofuran derivative in moderate to good overall yield. Optimization of the palladium catalyst, ligand, base, and solvent for the cyclization step may be required to maximize the yield.

Experimental Workflow Overview

Caption: A generalized workflow for reactions involving 2-(2-Iodophenyl)propan-2-ol.

Safety Precautions

-

Handle 2-(2-Iodophenyl)propan-2-ol and all reagents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts are flammable and toxic; handle with care.

-

Organic solvents are flammable and should be used away from ignition sources.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

2-(2-Iodophenyl)propan-2-ol is a highly valuable and versatile building block in organic synthesis. The protocols outlined in this document for Heck, Sonogashira, and intramolecular cyclization reactions provide a foundation for its use in the construction of complex organic molecules. These reactions, known for their reliability and broad substrate scope, make 2-(2-Iodophenyl)propan-2-ol an attractive starting material for researchers in academia and industry, particularly in the field of drug discovery and development. Further exploration of its reactivity is likely to uncover even more novel and efficient synthetic transformations.

References

Application Notes and Protocols for 2-(2-Iodophenyl)propan-2-ol in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(2-Iodophenyl)propan-2-ol as a versatile building block in several palladium-catalyzed cross-coupling reactions. This ortho-substituted aryl iodide, featuring a tertiary alcohol, is a valuable precursor for the synthesis of a variety of complex organic molecules relevant to pharmaceutical and materials science research. The protocols provided herein are based on established methodologies for similar aryl iodides and are intended to serve as a comprehensive guide for reaction setup, execution, and optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] 2-(2-Iodophenyl)propan-2-ol is an attractive substrate for these transformations due to the reactive carbon-iodine bond. The presence of the ortho-tertiary alcohol group can influence the reaction's steric and electronic environment, potentially impacting catalyst selection and reaction kinetics. These protocols outline starting conditions for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, pairing an organohalide with an organoboron compound.[2] For 2-(2-Iodophenyl)propan-2-ol, this reaction enables the synthesis of 2-aryl-substituted phenylpropan-2-ol derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-(2-Iodophenyl)propan-2-ol

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(dppf)Cl₂])

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating plate

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-(2-Iodophenyl)propan-2-ol (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).

-

Add the palladium catalyst (1–5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).

-

Heat the reaction mixture to 80–100 °C and stir for 4–24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation: Suzuki-Miyaura Coupling

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 75-90 |

| [Pd(dppf)Cl₂] (2) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 8 | 80-95 |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 6 | 85-98 |

Yields are estimated based on similar reactions with ortho-substituted aryl iodides and may vary depending on the specific arylboronic acid used.

Visualization: Suzuki-Miyaura Coupling Workflow and Catalytic Cycle

References

Application Notes and Protocols for 2-(2-Iodophenyl)propan-2-ol in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Iodophenyl)propan-2-ol is a versatile tertiary alcohol building block in organic synthesis, distinguished by its sterically hindered alcohol moiety and an ortho-iodinated phenyl ring. The presence of the iodine atom, a proficient leaving group, renders this molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecular architectures inherent to many active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of 2-(2-iodophenyl)propan-2-ol as a precursor for pharmaceutical intermediates, with a focus on carbon-carbon bond formation and its relevance in the synthesis of targeted therapeutics.

Key Applications in Pharmaceutical Synthesis

The primary utility of 2-(2-iodophenyl)propan-2-ol in pharmaceutical development lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings. These reactions enable the introduction of diverse functionalities onto the phenyl ring, leading to the formation of key intermediates for a range of therapeutic agents.

A notable application is in the synthesis of precursors for kinase inhibitors, a class of targeted cancer therapeutics. For instance, a structurally related compound, 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid, serves as a key intermediate in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer. The iodinated phenylpropane scaffold is a common motif in the development of such inhibitors.

Experimental Protocols

Sonogashira Coupling for the Synthesis of 2-(2-Alkynylphenyl)propan-2-ol Derivatives

This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of 2-(2-iodophenyl)propan-2-ol with terminal alkynes to generate 2-(2-alkynylphenyl)propan-2-ol derivatives. These products can serve as intermediates for various pharmaceuticals, including those containing substituted alkyne or heterocyclic moieties.

Reaction Scheme:

Materials:

-

2-(2-Iodophenyl)propan-2-ol

-

Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et3N), anhydrous

-

Toluene (B28343) or Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add 2-(2-iodophenyl)propan-2-ol (1.0 eq), Pd(PPh3)2Cl2 (0.03 eq), and CuI (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous toluene or THF (5-10 mL per mmol of the aryl iodide) via syringe.

-

Add triethylamine (2.0 eq) and the terminal alkyne (1.2 eq) to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-70 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-